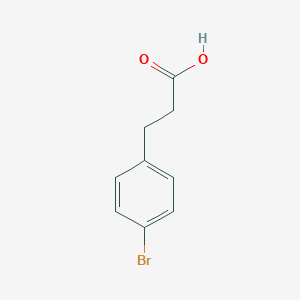

3-(4-Bromophenyl)propionic acid

Beschreibung

Contextualization within Arylpropanoic Acid Derivatives

3-(4-Bromophenyl)propionic acid belongs to the larger class of compounds known as arylpropanoic acid derivatives. nih.gov These are characterized by an aromatic (aryl) group attached to a propanoic acid backbone. nih.gov A prominent subgroup within this class is the 2-arylpropanoic acids, commonly known as "profens" (e.g., ibuprofen (B1674241) and naproxen), which are widely recognized for their non-steroidal anti-inflammatory drug (NSAID) activity. nih.gov

While this compound is a structural isomer of the more studied 2-arylpropanoic acids, its significance lies not in direct therapeutic applications but in its utility as a precursor and a molecular scaffold. The reactivity of carboxylic acid derivatives, including the ability to undergo nucleophilic acyl substitution, allows for a wide range of chemical transformations. latech.edujackwestin.com This versatility is a hallmark of arylpropanoic acids and is a key reason for their prevalence in synthetic organic chemistry.

Significance as a Versatile Synthetic Scaffold in Organic Chemistry Research

The true value of this compound in contemporary research lies in its role as a versatile synthetic scaffold. A scaffold, in this context, is a core molecular structure upon which more complex molecules can be built. The bromine atom on the phenyl ring and the carboxylic acid group are key reactive handles that chemists can exploit to introduce new functional groups and build molecular complexity.

The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and acid halides, through well-established chemical reactions. latech.edujackwestin.com For instance, the conversion of carboxylic acids to esters (esterification) or amides is a fundamental transformation in organic synthesis. latech.edu

The bromine atom on the aromatic ring is also a valuable functional group. It can participate in a range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful reactions allow for the formation of new carbon-carbon bonds, enabling the connection of the bromophenyl group to other organic fragments. This capability is crucial for the construction of complex molecular architectures from simpler starting materials.

Overview of Research Trajectories Involving this compound and its Derivatives

Research involving this compound and its derivatives is diverse, reflecting its versatility as a building block. A significant area of investigation is in the synthesis of novel bioactive molecules. For example, derivatives of amino acids, such as (S)-3-Amino-3-(4-bromophenyl)propionic acid (also known as 4-bromophenylalanine), are used in the design of peptide-based drugs and in neuropharmacology and cancer therapeutic research. chemimpex.com The bromine substituent in these derivatives can enhance reactivity and selectivity, making them attractive for further chemical modifications. chemimpex.com

Furthermore, research has explored the synthesis of various derivatives for different applications. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been investigated for their potential as antimicrobial agents against multidrug-resistant bacteria and fungi. nih.gov While this research does not directly start from this compound, it highlights the broader interest in propanoic acid scaffolds in medicinal chemistry. The core structure of 3-arylpropanoic acids is a recurring motif in the development of new therapeutic agents.

Another related area of research focuses on the metabolites of natural products. For example, 3-(4-hydroxyphenyl)propionic acid, a similar compound lacking the bromine atom, is a major microbial metabolite of procyanidin (B600670) A2 and has been studied for its biological activities. rsc.org This underscores the importance of the underlying propanoic acid structure in biological systems.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSTWHYWOVZDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370830 | |

| Record name | 3-(4-Bromophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-30-7 | |

| Record name | 3-(4-Bromophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 4 Bromophenyl Propionic Acid

Strategies for the Preparation of 3-(4-Bromophenyl)propionic acid

The synthesis of this compound can be achieved through various routes, ranging from classical multi-step sequences to more direct modern catalytic methods. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Directed Synthesis Approaches

Several directed strategies have been developed for the synthesis of this compound and its analogs. One common approach involves the modification of precursors already containing the bromophenyl scaffold. For instance, a method for synthesizing the related compound p-bromopropiophenone, a ketone, starts from p-bromobenzoic acid and propionic acid. google.com In a four-necked reaction flask, these starting materials are heated in the presence of a composite catalyst, leading to a condensation reaction followed by decarboxylation to yield the desired ketone. google.com While this produces a ketone, subsequent reduction of the carbonyl group would be necessary to obtain the propionic acid backbone.

Another documented approach starts with 2-bromobenzaldehyde, which undergoes a one-pot reaction involving condensation, reduction, hydrolysis, and decarboxylation in a triethylamine (B128534) formate (B1220265) system to produce 3-(2-bromophenyl)propionic acid. google.com A similar strategy could be adapted using 4-bromobenzaldehyde (B125591) to access the target compound.

A classical method for producing β-bromopropionic acids involves the reaction of ethylene (B1197577) cyanohydrin with hydrobromic acid. orgsyn.org While this produces the bromo-substituted backbone, a different strategy would be required to attach the 4-bromophenyl group. A more relevant approach involves the direct bromination of 3-(phenyl)propionic acid, though this can lead to issues with regioselectivity, yielding a mixture of ortho, meta, and para isomers.

Scalable Production Methods for Research Applications

For producing significant quantities for research, methods must be reproducible, safe, and cost-effective. A highly efficient and scalable synthesis has been reported for the closely related chiral compound, (S)-3-(4-bromophenyl)butanoic acid, which provides a strong model for the scalable production of similar structures. orgsyn.org This method employs a rhodium-catalyzed asymmetric Michael addition. orgsyn.org The process involves reacting (4-bromophenyl)boronic acid with an α,β-unsaturated ester, such as ethyl crotonate, in the presence of a chiral rhodium-BINAP catalyst. orgsyn.org

The initial product is an ester, (S)-Ethyl 3-(4-bromophenyl)butanoate, which is then hydrolyzed using sodium hydroxide (B78521) in a water/methanol mixture to yield the final carboxylic acid. orgsyn.org A key feature of this scalable process is the purification step, where the enantiomeric excess can be significantly enhanced through crystallization. orgsyn.org This approach is noted for being simple, reliable, and providing a valuable building block in high enantiomeric purity. orgsyn.org

| Reaction Step | Reactants | Reagents/Catalyst | Conditions | Product |

| Michael Addition | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate | Rh(NBD)₂BF₄, (R)-BINAP, 1,4-dioxane, H₂O, TEA | 30 °C, 21 h | (S)-Ethyl 3-(4-bromophenyl)butanoate |

| Hydrolysis | (S)-Ethyl 3-(4-bromophenyl)butanoate | NaOH, H₂O, Methanol | Heating | (S)-3-(4-Bromophenyl)butanoic acid |

Chemical Transformations and Derivatization Studies of this compound

The structure of this compound features three distinct regions for chemical modification: the aryl bromide, the carboxylic acid, and the aliphatic propionic acid backbone. This allows for a wide range of derivatization studies.

Functionalization Reactions of the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This versatility makes this compound a useful building block. Although specific examples for this exact molecule are not detailed in the provided literature, the principles are well-established for aryl bromides.

Potential transformations include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond, replacing the bromine with an aryl, vinyl, or alkyl group.

Heck Coupling: Reaction with an alkene under palladium catalysis to form a substituted alkene.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond, converting the bromo-substituent to an amino group.

Cyanation: Conversion of the bromide to a nitrile group using a cyanide source and a catalyst.

These reactions would transform the bromophenyl moiety into a wide array of other functional groups, significantly expanding the molecular diversity accessible from this starting material.

Carboxylic Acid Group Reactivity and Esterification

The carboxylic acid group is readily transformed into a variety of other functional groups. The most common reaction is esterification.

Fischer Esterification is a classic method where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com The acid catalyst serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

| Reaction | Reactant | Reagents | Conditions | Product |

| Fischer Esterification | This compound | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heating | Methyl or Ethyl 3-(4-bromophenyl)propanoate |

Another important transformation is the formation of amides. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an amine. Alternatively, peptide coupling reagents can be used for direct amide bond formation. A study describes using 4-bromo-N-methylbenzylamine (4-BNMA) as a derivatization agent for carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent. nih.gov This approach facilitates analysis by mass spectrometry and demonstrates a mild and efficient method for converting the carboxylic acid of a molecule like this compound into an amide. nih.gov

Reactions Involving the Propionic Acid Backbone

The aliphatic chain of this compound also offers sites for reaction. Specifically, the α-carbon (the carbon adjacent to the carboxylic acid) can be functionalized.

One such reaction is α-bromination. A procedure for a related compound, 3-(4-chlorobenzoyl)propionic acid, describes its reaction with bromine in an ethyl ether solvent. prepchem.com The bromine adds to the α-position of the carbonyl group. A similar reaction could be applied to this compound, likely requiring a catalyst such as phosphorus tribromide (PBr₃) in a Hell-Volhard-Zelinsky reaction, to introduce a bromine atom at the C2 position of the propionic acid chain. This creates a new reactive handle for subsequent nucleophilic substitution reactions.

| Reaction | Reactant | Reagent(s) | Conditions | Product |

| α-Bromination | 3-(4-Chlorobenzoyl)propionic acid | Bromine, Ethyl ether | Stirring | 3-Bromo-3-(4-chlorobenzoyl)propionic acid |

This compound as a Key Synthetic Intermediate

This compound is a valuable building block in organic synthesis, primarily due to its bifunctional nature. The molecule possesses a carboxylic acid group, which can undergo a variety of transformations, and a bromo-substituted aromatic ring, which allows for the introduction of diverse functionalities through cross-coupling reactions. This combination makes it a versatile intermediate for constructing more elaborate molecular architectures.

Utility in the Synthesis of Complex Organic Molecules

The strategic placement of the bromine atom and the propionic acid side chain on the phenyl ring makes this compound a potent linker in the assembly of complex organic molecules. biosynth.com Its structure serves as a scaffold to which other molecular fragments can be attached, leading to compounds with specific biological or material properties.

The carboxylic acid moiety provides a handle for forming amide bonds, esters, or for being reduced to an alcohol. The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This dual reactivity allows for sequential or orthogonal synthetic strategies where each functional group can be manipulated independently.

For instance, the bromo-aryl group is a common feature in intermediates used for synthesizing bi-aryl ketones, which are important motifs in many pharmaceutical compounds and natural products. researchgate.net The synthesis of various imine derivatives has been achieved through the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with different arylboronic acids, demonstrating the tolerance of a wide range of functional groups in such reactions. researchgate.net

The following table illustrates examples of complex molecules and intermediates synthesized from bromophenyl precursors, highlighting the versatility of this structural motif.

| Precursor | Reaction Type | Resulting Complex Molecule/Intermediate | Application Area |

| (4-bromophenyl)boronic acid | Rhodium-catalyzed asymmetric Michael addition | (S)-Ethyl 3-(4-bromophenyl)butanoate | Chiral building block for pharmaceuticals orgsyn.orgorgsyn.org |

| Ethyl p-bromobenzoacetate | Nucleophilic substitution and cyclization | (S)-3-(4-bromophenyl)piperidine | Intermediate for Niraparib (a PARP inhibitor) patsnap.com |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Suzuki cross-coupling | Bi-aryl imine derivatives | Materials science, pharmaceuticals researchgate.net |

| p-Bromobenzoic acid | Condensation and decarboxylation | p-Bromopropiophenone | Fine chemical and pharmaceutical intermediate google.com |

Applications in Multistep Organic Synthesis Pathways

The utility of this compound and its derivatives is particularly evident in multistep organic synthesis, where a target molecule is constructed through a sequence of reactions. The compound's structure is often incorporated early in a synthetic route and then elaborated upon.

A prime example is the synthesis of intermediates for the PARP inhibitor drug, Niraparib. A key fragment, (S)-3-(4-bromophenyl)piperidine, is synthesized from a bromophenyl precursor, ethyl p-bromobenzoacetate. patsnap.com The synthesis involves a nucleophilic reaction followed by cyclization and reduction, demonstrating how the core bromophenyl structure is carried through multiple steps to build the final heterocyclic system. patsnap.com

Another significant application involves enantioselective synthesis. A large-scale, cost-effective process has been developed for producing enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a closely related structure. orgsyn.orgorgsyn.org This synthesis employs a rhodium-catalyzed asymmetric Michael addition of (4-bromophenyl)boronic acid to ethyl crotonate. orgsyn.org The resulting ester is then hydrolyzed to the carboxylic acid. orgsyn.org This process yields valuable chiral building blocks for the pharmaceutical industry, where specific stereochemistry is often crucial for biological activity. orgsyn.org

The table below outlines a representative multistep synthesis to highlight the reaction progression.

Table 1: Representative Multistep Synthesis of (S)-3-(4-bromophenyl)butanoic acid

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1. Asymmetric Michael Addition | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate | Rh(NBD)₂BF₄, (R)-BINAP, 1,4-dioxane, H₂O, Triethylamine, 30°C, 21h orgsyn.orgorgsyn.org | (S)-Ethyl 3-(4-bromophenyl)butanoate | 99% (crude) orgsyn.org |

| 2. Hydrolysis | (S)-Ethyl 3-(4-bromophenyl)butanoate | NaOH, H₂O / MeOH; then 12 M HCl orgsyn.org | (3S)-3-(4-bromophenyl)butanoic acid | 73% (after crystallization) orgsyn.org |

This synthetic pathway underscores the role of the bromophenyl starting material in establishing the core structure and chirality, which are essential for the final target molecule. orgsyn.orgorgsyn.org The bromine atom remains available for further functionalization in subsequent synthetic steps if required.

Advanced Spectroscopic Characterization and Analytical Techniques in 3 4 Bromophenyl Propionic Acid Research

Spectroscopic Methods for Elucidating Molecular Structure and Conformation

Spectroscopy is a cornerstone in the characterization of 3-(4-bromophenyl)propionic acid, offering non-destructive analysis of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The number of signals, their chemical shifts (ppm), and their splitting patterns provide a detailed molecular fingerprint. docbrown.info

In the ¹H NMR spectrum of this compound, the hydrogen atoms occupy three distinct chemical environments, leading to three main groups of signals. docbrown.info The protons on the aromatic ring typically appear as two distinct signals due to the influence of the bromine substituent. The two methylene (B1212753) groups (-CH₂-) in the propionic acid chain are adjacent and split each other's signals, while the acidic proton of the carboxyl group often appears as a broad singlet. sigmaaldrich.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The spectrum will show distinct signals for the carboxyl carbon, the two methylene carbons, and the four unique carbons of the 4-bromophenyl group.

Table 1: Representative NMR Data for Phenylpropionic Acid Analogs Note: Exact chemical shifts for this compound can vary based on the solvent and experimental conditions. The data below for a related compound, 3-(4-hydroxyphenyl)propionic acid in DMSO, illustrates the expected regions for the signals. bmrb.io

| Atom Type | Chemical Shift (ppm) |

| ¹³C NMR | |

| Carboxyl (C=O) | ~173.9 |

| Aromatic C-Br | Varies |

| Aromatic CH | ~115.0 - 130.9 |

| -CH₂- (alpha to COOH) | ~35.7 |

| -CH₂- (beta to COOH) | ~29.6 |

| ¹H NMR | |

| Carboxyl (-COOH) | ~12.1 |

| Aromatic (ortho to chain) | ~7.0 |

| Aromatic (ortho to Br) | ~6.6 |

| -CH₂- (alpha to COOH) | ~2.45 |

| -CH₂- (beta to COOH) | ~2.69 |

Data based on 3-(4-hydroxyphenyl)propionic acid as a structural analog. bmrb.io

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring its vibrational modes. msu.edu For this compound, these techniques confirm the presence of the carboxylic acid and the substituted benzene (B151609) ring. nih.gov

The IR spectrum is particularly useful for identifying the characteristic vibrations of the carboxylic acid group. msu.edu A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxyl group. pressbooks.pub A strong, sharp absorption band appears around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. pressbooks.pub Vibrations associated with the aromatic ring and the C-Br bond appear in the fingerprint region (below 1500 cm⁻¹). nih.govpressbooks.pub

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is also visible, aromatic ring vibrations often produce strong Raman signals.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Aromatic Ring | C=C stretch | ~1600, ~1500-1430 | Medium to Sharp |

| Alkane Chain | C-H stretch | ~2900 | Medium |

| Aryl Halide | C-Br stretch | ~1070 | Medium |

Data compiled from general spectroscopic principles and data for similar compounds. nih.govpressbooks.pubnih.gov

Chromatographic Methodologies for Analysis and Enantiomeric Resolution

Chromatographic techniques are essential for separating this compound from impurities and for resolving chiral derivatives.

While this compound itself is not chiral, its derivatives, such as β-amino-β-(4-bromophenyl)propionic acid, can exist as enantiomers. tsijournals.com Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these mirror-image isomers. nih.gov This separation is most often achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different speeds. researchgate.net

For the enantiomeric separation of a derivative, β-amino-β-(4-bromophenyl)propionic acid, a "Pirkle" type column, specifically the (R,R) Whelk-O1, has proven effective. tsijournals.com This CSP is known as a "hybrid" π-electron acceptor-donor phase. The separation is typically performed under normal-phase conditions. Another common strategy involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) reverse-phase column. nih.gov

Table 3: Example Chiral HPLC Conditions for a Derivative

| Parameter | Condition |

| Analyte | β-amino-β-(4-bromophenyl) propionic acid |

| Column | (R,R) Whelk-O1 Chiral Column |

| Mobile Phase | n-hexane, ethanol, trifluoroacetic acid (TFA), isopropyl amine (95:5:0.1:0.025 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Retention Time (R-enantiomer) | ~18.0 min |

| Retention Time (S-enantiomer) | ~22.5 min |

| Resolution | > 2.5 |

Data from a study on the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com

HPLC is a primary tool for assessing the purity of this compound and related compounds. researchgate.netpensoft.net A reverse-phase HPLC method can effectively separate the main compound from any impurities arising from synthesis or degradation. sielc.com By running a sample, the purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

For quantitative analysis, HPLC methods are validated to ensure they are accurate, precise, and linear over a specific concentration range. nih.gov This often involves creating a calibration curve from standards of known concentration. Forced degradation studies, where the compound is subjected to stress conditions like acid, base, and heat, are performed to demonstrate the method's stability-indicating capability. researchgate.net Quantitative ¹H NMR (qNMR) can also be used for purity determination by integrating the signal of the analyte against that of a certified internal standard. orgsyn.org

Computational Chemistry Approaches for Investigating this compound

Computational chemistry provides theoretical insights into the properties of molecules like this compound, complementing experimental data. chemrxiv.org Using methods such as Density Functional Theory (DFT), researchers can calculate the molecule's minimum energy conformation, predict its geometric parameters (bond lengths and angles), and simulate its spectroscopic properties.

These theoretical calculations can help in assigning experimental NMR and IR spectra. For instance, the vibrational frequencies and intensities can be calculated and compared with the experimental IR and Raman spectra to confirm band assignments. nih.gov Furthermore, computational models can be used to investigate the electronic properties of the molecule, such as the distribution of electron density and the molecular orbital energies, which are relevant to its reactivity. While specific computational studies on this compound are not widely published, the methodologies are well-established for similar phenolic and propanoic acid derivatives. mdpi.com

Molecular Modeling and Simulation Studies

Computational chemistry provides a powerful lens through which the intricacies of molecular structures and dynamics can be explored. For this compound, molecular modeling and simulation studies offer insights that complement experimental data, aiding in the interpretation of its properties and potential interactions.

Various computational methods are utilized to model this compound. These models can range from simple representations of its two-dimensional structure to complex three-dimensional conformations that account for bond lengths, angles, and dihedral angles. flemingcollege.ca Publicly available data from resources like PubChem provides foundational computed properties for this molecule. flemingcollege.canih.gov

Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | flemingcollege.canih.gov |

| XLogP3 | 2.2 | flemingcollege.canih.gov |

| Monoisotopic Mass | 227.97859 Da | flemingcollege.canih.govuni.lu |

| Hydrogen Bond Donor Count | 1 | flemingcollege.ca |

| Hydrogen Bond Acceptor Count | 2 | flemingcollege.ca |

| Rotatable Bond Count | 3 | flemingcollege.ca |

| Exact Mass | 227.978593 g/mol | flemingcollege.ca |

| Topological Polar Surface Area | 37.3 Ų | flemingcollege.canih.gov |

| Heavy Atom Count | 12 | flemingcollege.ca |

| Formal Charge | 0 | flemingcollege.ca |

| Complexity | 151 | flemingcollege.canih.gov |

This table presents data sourced from computational models and is intended for theoretical and research purposes.

While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly accessible literature, the methodologies for such studies are well-established. nih.gov These simulations would typically involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms over time to observe its dynamic behavior. This can reveal information about conformational changes, solvent interactions, and potential binding modes with other molecules. Studies on related compounds, such as other brominated aromatic compounds and arylpropionic acids, often employ these techniques to understand structure-activity relationships. flemingcollege.canih.govresearchgate.net

Prediction of Reactivity and Interaction Mechanisms

The electronic structure of this compound dictates its reactivity and how it interacts with other chemical species. Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are instrumental in predicting these aspects.

The distribution of electrons within the molecule, which can be visualized through molecular electrostatic potential (MEP) maps, highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carboxylic acid group is expected to be a primary site for electrostatic interactions, particularly hydrogen bonding. The bromine atom and the phenyl ring also contribute to the molecule's electronic landscape and potential for various types of interactions, including halogen bonding and π-stacking.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. While specific HOMO-LUMO energy values for this compound require dedicated computational studies, research on similar aromatic acids provides a framework for these predictions. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models represent another avenue for predicting the behavior of this compound. wikipedia.org By analyzing datasets of structurally related compounds with known activities, QSAR models can identify molecular descriptors that correlate with a specific biological or chemical effect. nih.govacs.org For instance, descriptors related to hydrophobicity (like XLogP3), electronic properties, and steric factors of this compound could be used in QSAR models to predict its potential as, for example, an enzyme inhibitor or its environmental fate. flemingcollege.canih.govacs.org

Biological and Medicinal Chemistry Investigations of 3 4 Bromophenyl Propionic Acid and Its Derivatives

Modulation of Biological Pathways and Molecular Targets

The unique structure of 3-(4-Bromophenyl)propionic acid has prompted research into its effects on several key biological systems, from neurotransmitter channels to metabolic receptors.

Research on Neurotransmitter System Interactions

While direct and extensive research into the effects of this compound on neurotransmitter systems is not widely documented, a significant finding provides a strong basis for its potential interactions. The crystal structure of a pentameric ion channel, sTeLIC, which is gated by alkaline pH, has been resolved in complex with a closely related ligand. ebi.ac.uk This protein is a member of the neurotransmitter-gated ion-channel superfamily. ebi.ac.uk The study, which aimed to understand the open-channel conformation, identified a cavity for modulation, suggesting that compounds with a similar scaffold could influence the activity of such channels. ebi.ac.uk The co-crystallized ligand, while identified as 3-(4-bromophenyl)propanoic acid in the PDB entry (ligand code DQZ), is described as 4-bromo cinnamic acid in the primary publication, indicating a high degree of structural similarity and potential for analogous interactions. ebi.ac.ukrcsb.org

Investigations into Enzyme Activity and Protein Binding

The binding of this compound to specific proteins has been structurally elucidated, providing insights into its potential enzymatic and signaling pathway modulation. The Protein Data Bank (PDB) contains the crystal structure of a protein in complex with this compound, under the accession code 6FLI. rcsb.org The protein in this structure is a neurotransmitter-gated ion-channel ligand-binding domain-containing protein from the endosymbiont of Tevnia jerichonana. ebi.ac.uk This demonstrates a direct physical interaction between the compound and a protein, a prerequisite for modulating its activity.

Further research has explored the binding of similar compounds to Fatty Acid-Binding Proteins (FABPs). For instance, a crystal structure of human FABP4 with a mutation in the binding site to mimic that of FABP5 has been determined in complex with a brominated phenyl-containing ligand. pdbj.org FABPs are intracellular carriers for fatty acids and other bioactive lipids, delivering them to nuclear receptors to modulate gene expression. uniprot.org Specifically, FABP5 is known to deliver ligands to the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), influencing cellular proliferation and survival. uniprot.orgnih.gov The ability of brominated aromatic compounds to occupy the binding pockets of these proteins suggests a potential mechanism by which this compound could influence cellular processes.

Table 1: Protein Binding Data for this compound and Related Compounds

| Compound/Analog | Protein Target | PDB Code | Organism | Research Focus |

| This compound | Neurotransmitter-gated ion-channel | 6FLI ebi.ac.ukrcsb.org | endosymbiont of Tevnia jerichonana | Structural basis of ion channel modulation |

| Brominated phenyl derivative | Human FABP4 (FABP5 mutant) | 7FYM pdbj.org | Homo sapiens | Ligand binding to fatty acid-binding proteins |

Agonism of G-Protein Coupled Receptors (e.g., GPR40/FFA1) in Metabolic Research

The 3-arylpropionic acid scaffold, of which this compound is a member, is a well-recognized pharmacophore for agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). rcsb.org GPR40 is a target for the development of therapeutics for type 2 diabetes, as its activation leads to glucose-stimulated insulin (B600854) secretion. ebi.ac.uk

Research into derivatives of 3-arylpropionic acid has demonstrated their potential as GPR40 agonists. For example, a series of β-substituted 3-(4-aryloxyaryl)propanoic acids were designed and synthesized, leading to the identification of potent GPR40 agonists. rcsb.org This highlights the importance of the propanoic acid moiety and the aryl group for receptor activation. While direct studies on the GPR40 agonist activity of this compound itself are limited in the public domain, its core structure is foundational to more complex and potent agonists that have been developed.

Table 2: GPR40/FFA1 Agonist Activity of Related Propanoic Acid Derivatives

| Compound Series | Key Structural Feature | Outcome of Research |

| β-substituted 3-(4-aryloxyaryl)propanoic acids | Aryloxyaryl group | Identification of potent GPR40 agonists rcsb.org |

| Arylpropionic acid derivatives with α-fluorination | α-Fluoro substitution | Discovery of a GPR40 superagonist with improved metabolic stability ebi.ac.uk |

Cellular and In Vitro Biological Activity Studies

Investigations at the cellular level have begun to uncover the potential therapeutic applications of this compound derivatives, particularly in the context of cancer and cardiovascular health.

Antiproliferative Effects in Specific Cell Lines (e.g., glioma cells)

More specifically, other classes of compounds containing brominated aromatic rings have been investigated for their antiglioma activity. For instance, certain chalcone (B49325) derivatives have demonstrated potent and selective cytotoxic effects against glioblastoma cell lines. uniprot.org Studies on other novel synthetic compounds have also shown inhibition of glioma cell proliferation through mechanisms such as cell cycle arrest. rcsb.org These findings suggest that the structural motifs present in this compound could be a valuable starting point for the design of new anticancer agents targeting brain tumors. Research on finasteride (B1672673) has also shown antiproliferative activity against glioblastoma cells by reducing stemness and cell growth.

Influence on Angiotensin II Receptors and Related Pathways

Currently, there is a lack of specific research in the public domain detailing the direct influence of this compound on Angiotensin II receptors. While the broader class of arylpropionic acids has been extensively studied for various biological activities, their interaction with the renin-angiotensin system is not a primary focus of published research. Studies on Angiotensin II receptor modulation have largely centered on peptide and non-peptide antagonists with different structural features. nih.gov

Inhibition of Fatty Acid Biosynthesis via Fatty Acid Synthase

Scientific investigations have identified this compound as an inhibitor of fatty acid biosynthesis. biosynth.com The mechanism of this inhibition is attributed to its action on the enzyme fatty acid synthase (FAS). biosynth.com The inhibition of this key enzyme in the de novo lipogenesis pathway disrupts the production of fatty acids, a process crucial for various cellular functions. biosynth.com This inhibitory property has led to its investigation in contexts such as the growth of glioma cells. biosynth.com

This compound as a Scaffold for Bioactive Molecule Design

The chemical structure of this compound makes it a valuable and potent foundational molecule, or scaffold, in the field of medicinal chemistry. biosynth.comcymitquimica.com It is characterized as a "potent linker" and its derivatives are considered "versatile small molecule scaffolds," highlighting its utility in constructing more complex molecules. biosynth.comcymitquimica.com The core structure, featuring a bromophenyl group attached to a propionic acid chain, serves as a robust building block for the synthesis of novel therapeutic agents. chemimpex.com The presence of the bromophenyl group, in particular, is noted for enhancing the biological activity of molecules derived from this scaffold. chemimpex.com Researchers utilize this scaffold to systematically build and test new compounds, facilitating the discovery of molecules with desired therapeutic effects. chemimpex.com

Design and Synthesis of Novel Therapeutic Agents

The this compound framework is a key starting point for the synthesis of new potential drugs. Its derivatives are integral in the development of pharmaceuticals aimed at a variety of biological targets. chemimpex.com A significant area of application is in the creation of agents targeting neurological disorders, where derivatives like (R)-3-Amino-3-(4-bromophenyl)propionic acid are synthesized to act as selective modulators for various receptors involved in neurotransmitter activity. chemimpex.com The adaptability of the scaffold allows for the generation of diverse molecular libraries, which is a common strategy in the search for inhibitors of enzymes such as neprilysin or ghrelin O-acyltransferase (GOAT). google.comgoogle.com This approach enables the development of compounds with potentially improved pharmacological and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies for Medicinal Chemistry Optimization

The this compound scaffold is highly valued for its utility in conducting structure-activity relationship (SAR) studies. chemimpex.com SAR is a critical process in medicinal chemistry where researchers systematically modify a lead compound's structure to understand how these changes affect its biological activity. This understanding accelerates the optimization of a drug candidate's efficacy and selectivity. chemimpex.com By using the this compound core and creating a series of derivatives with varied functional groups, chemists can identify the specific molecular features responsible for the desired therapeutic action. chemimpex.com

For instance, a hypothetical SAR study could involve synthesizing derivatives of a lead compound and evaluating their inhibitory concentration (IC₅₀) against a target enzyme.

Materials Science Applications and Interdisciplinary Research Involving 3 4 Bromophenyl Propionic Acid

Development of Functional Materials Utilizing 3-(4-Bromophenyl)propionic acid

The unique chemical structure of this compound, featuring a carboxylic acid group, a phenyl ring, and a bromine atom, presents potential for its use as a building block in materials science. However, research into its specific applications remains focused on particular areas.

Synthesis of Polymers for Drug Delivery Systems

While the development of polymers for drug delivery is a significant field of research, utilizing various monomers to create biocompatible and biodegradable matrices, specific studies detailing the synthesis of polymers directly from this compound for drug delivery applications are not prominent in publicly available research. The field often employs well-established monomers like lactic acid and glycolic acid to create polymers such as poly(lactic-co-glycolic acid) (PLGA), which are approved for pharmaceutical use. While compounds with similar structures, like boronic acid-containing molecules, have been explored for creating stimuli-responsive polymers for drug delivery, the direct polymerization of this compound for this purpose is not extensively documented.

Exploration in Materials with Enhanced Conductivity

The search for novel organic materials with conductive properties is a key area of materials science, with applications in electronics and energy storage. Conjugated polymers are typically the focus of such research. At present, there is limited to no available scientific literature that investigates or demonstrates the use of this compound in the development of materials with enhanced electrical conductivity.

Environmental and Agricultural Research Applications

In contrast to materials science, this compound has been a subject of study in agricultural and environmental research, particularly concerning its interactions with parasitic plants and the environmental behavior of related brominated compounds.

Studies on Allelopathic Activity against Parasitic Plants (e.g., Cuscuta campestris)

Cuscuta campestris, a parasitic weed, poses a significant threat to a wide range of broadleaf crops globally. sigmaaldrich.comgoogle.com Effective control methods are limited, prompting research into new, sustainable chemical control options. google.comgoogle.com One area of investigation is allelopathy, where one plant releases biochemicals that influence the growth of another.

Recent studies have identified hydrocinnamic acid as a compound with phytotoxic effects against C. campestris. To understand the structure-activity relationship, this compound was studied as one of several halogenated derivatives. sigmaaldrich.comgoogle.com In in-vitro bioassays, the effects of these compounds on the growth of Cuscuta seedlings were evaluated.

Research Findings: In a comparative study, hydrocinnamic acid and its derivatives were tested at various concentrations. google.com The results indicated that the type and position of the halogen substituent on the phenyl ring influenced the compound's phytotoxicity. google.com Specifically, this compound was among the derivatives tested to determine key structural features required for herbicidal action against Cuscuta. sigmaaldrich.com Another study observed that while hydrocinnamic acid strongly inhibited hypocotyl growth, it also induced an overproduction of trichomes (hair-like structures) on the root apices of the seedlings. google.com This effect was also noted with its derivatives, including the bromo-substituted version. google.com

The following table summarizes the findings of a study on the allelopathic activity of hydrocinnamic acid and its derivatives against Cuscuta campestris.

| Compound | Concentration (mM) | Growth Inhibition (%) | Trichome Overproduction |

| Hydrocinnamic acid | 1 | High | Yes |

| 3-(4-Fluorophenyl)propionic acid | 1 | Moderate | Yes |

| 3-(4-Chlorophenyl)propionic acid | 1 | High | Yes |

| This compound | 1 | High | Yes |

| 3-(4-Hydroxyphenyl)propionic acid | 1 | Low | No |

| 3-(2-Hydroxyphenyl)propionic acid | 1 | Moderate | Yes |

This table is based on data presented in studies on the allelopathic effects on Cuscuta campestris and is for illustrative purposes. google.com

Environmental Fate and Behavior of Related Compounds (Bromine containing)

The environmental presence and behavior of bromine-containing organic compounds are of significant interest due to the widespread use of some as flame retardants. While specific fate and transport studies for this compound are scarce, research on novel brominated flame retardants (NBFRs) provides insight into the environmental behavior of related brominated aromatic compounds.

Studies on NBFRs have shown that these compounds can be persistent in the environment. For instance, an aquatic mesocosm experiment revealed that some brominated compounds partitioned between particulate matter and sediment, showing environmental persistence in both compartments. The median dissipation times (DT50) were often shorter in the water column's particulate phase compared to the sediment, where they can persist for over 100 days. Degradation can occur, sometimes through photodegradation, leading to the formation of other brominated byproducts. The hydrophobic and lipophilic nature of many NBFRs indicates a potential for bioaccumulation. Given these characteristics, NBFRs have been described by some as a "regrettable alternative" to older, now-restricted flame retardants due to their potential for negative environmental and health effects.

Q & A

Q. What are the common synthetic routes for 3-(4-Bromophenyl)propionic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used synthesis involves reacting t-butyl acetate with diisopropyl lithium in tetrahydrofuran (THF) under dynamic conditions. Key steps include quenching with NH₄Cl, extraction with diethyl ether, and sequential washing with HCl, H₂O, and NaBr. Final purification via vacuum drying yields a white solid with a melting point of 132–134°C . Optimization strategies:

- Solvent selection : THF is critical for stabilizing intermediates; alternatives like dimethoxyethane may affect reaction kinetics.

- Temperature control : Maintaining low temperatures during lithium reagent addition prevents side reactions.

- Purification : Acidification of the aqueous layer (using HCl) ensures efficient precipitation. Yield improvements (up to 99%) are reported for structurally similar esters via alternative routes, such as coupling with diazo compounds .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Melting Point Analysis : Compare observed values (e.g., 132–136°C) against literature data to assess purity . Discrepancies may indicate residual solvents or byproducts.

- Infrared (IR) Spectroscopy : Confirm the presence of carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and aryl bromide (C–Br ~550–650 cm⁻¹) functional groups .

- HPLC : Purity ≥96% can be verified using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in negative ion mode ([M–H]⁻) should show m/z 227.0 (C₉H₈BrO₂⁻), consistent with the molecular formula .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and collect residue in chemical waste containers .

Advanced Research Questions

Q. What strategies can resolve discrepancies in melting point data reported for this compound across different studies?

- Methodological Answer : Observed variations (e.g., 132–134°C vs. 133–136°C) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable crystalline forms.

- Impurity Profiling : Use differential scanning calorimetry (DSC) to detect eutectic mixtures or solvent inclusions.

- Cross-Validation : Compare IR and NMR spectra with reference standards to rule out structural deviations .

Q. How can computational methods like Density Functional Theory (DFT) aid in understanding the electronic properties of this compound?

- Methodological Answer :

- Molecular Orbital Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps, revealing charge distribution and reactivity. For example, the electron-withdrawing bromine group lowers the LUMO energy, enhancing electrophilic substitution susceptibility .

- Solubility Parameters : Simulate Hansen solubility parameters (δ) to identify compatible solvents for crystallization .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design applications .

Q. What mechanistic insights explain side product formation during the synthesis of this compound?

- Methodological Answer : Common side products include:

- Diastereomeric Byproducts : Racemization at the propionic acid chain due to prolonged exposure to strong bases (e.g., Li reagents). Mitigate by optimizing reaction time (≤4 hours) .

- Debromination : Catalyzed by trace metals in solvents. Use freshly distilled THF and chelating agents (e.g., BHT) to suppress this .

- Esterification : Partial ester formation with residual alcohols. Monitor via GC-MS and adjust acidification pH to ≤2 .

Q. How do structural analogs of this compound (e.g., hydroxyl or fluoro derivatives) influence its biological activity?

- Methodological Answer :

- Comparative SAR Studies : Replace the bromine with –OH (e.g., 3-(4-hydroxyphenyl)propionic acid) to assess hydrogen-bonding effects on antimicrobial or anti-inflammatory activity .

- Metabolic Stability : Fluorinated analogs (e.g., 3-(4-fluorophenyl)propionic acid) exhibit enhanced resistance to cytochrome P450 oxidation, as shown in pharmacokinetic assays .

- Derivatization : Couple the carboxylic acid with amines to generate amide prodrugs, improving membrane permeability .

Data Contradiction Analysis

Q. How should researchers address conflicting HPLC purity reports (96–100%) for commercial this compound?

- Methodological Answer :

- Column Calibration : Use certified reference materials (CRMs) to validate HPLC column performance.

- Mobile Phase Optimization : Adjust acetonitrile/water ratios to resolve co-eluting impurities.

- Batch Variability : Request certificates of analysis (CoA) from suppliers and cross-check with in-house LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.